molecular formula C7H3Cl2NO4 B034016 2,4-Dichloro-5-nitrobenzoic acid CAS No. 19861-62-2

2,4-Dichloro-5-nitrobenzoic acid

Cat. No.: B034016
CAS No.: 19861-62-2
M. Wt: 236.01 g/mol
InChI Key: TXZVRLLCMSPNOH-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-nitrobenzoic acid, also known as DCNB, is an organic compound with the molecular formula C7H3Cl2NO4. It is a white crystalline solid with a pungent odor and is soluble in organic solvents. DCNB is a versatile reagent used in organic synthesis and has a wide range of applications in the scientific research field. In

Scientific Research Applications

X-ray Powder Diffraction

2,4-Dichloro-5-nitrobenzoic acid has been the subject of X-ray powder diffraction studies to investigate its crystal structure. It is found to be monoclinic with specific unit-cell parameters and space group, contributing to our understanding of its physical properties (Quevedo, Armas, & Marill, 1998).

Synthesis and Evaluation in Chemistry

This compound is a key building block in heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles. It serves as a starting material for the preparation of substituted nitrogenous heterocycles (Křupková, Funk, Soural, & Hlaváč, 2013). Additionally, its derivatives, such as ethanolamine nitro/chloronitrobenzoates, have been synthesized and evaluated for their structure, toxicity, and potential in the medical-pharmaceutical field (Crisan, Halip, Bourosh, Chicu, & Chumakov, 2017).

Molecular Salts and Cocrystals

Studies on the molecular salts and cocrystals of this compound have revealed its utility in crystal engineering and its relevance in the treatment of HIV infection and immune deficiency diseases. These studies also highlight the role of halogen bonds in crystal stabilization (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Absorption and Translocation in Plants

Research has been conducted on the absorption and translocation of derivatives of this compound by plants. This research contributes to our understanding of how these compounds interact with plant systems, which is relevant for both agricultural and environmental science (Gallup & Gustafson, 1952).

Solubility and Chemical Properties

The solubility of crystalline solutes like this compound in organic solvents has been mathematically correlated, contributing to a better understanding of its chemical properties and interactions in different solvents (Stovall et al., 2005).

Industrial Synthesis

A continuous-flow process for the synthesis of 2,4-dichloro-5-fluorobenzoic acid, a related compound, demonstrates the industrial relevance and efficient production methods for such chemicals (Guo, Yu, & Yu, 2018).

Safety and Hazards

2,4-Dichloro-5-nitrobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, it should be washed off immediately with soap and plenty of water . Protective gloves, protective clothing, eye protection, and face protection should be worn while handling this compound .

Properties

IUPAC Name

2,4-dichloro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZVRLLCMSPNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355327
Record name 2,4-dichloro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19861-62-2
Record name 2,4-dichloro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-Dichlorobenzoic acid 1-1 (1.0 g, 5.34 mmol) was added in one portion to a stirred solution of concentrated nitric acid (0.26 mL, 5.75 mmol) in concentrated sulphuric acid (7 mL). After 3 hours at room temperature the solution was poured onto ice. The resulting white solid was isolated via filtration and washed with H2O (×3). The white solid was then stirred with 1% Na2CO3 (aq) (20 mL) for 1 h at room temperature. Remaining insoluble material was filtered off and the resulting clear filtrate was concentrated to a pale yellow solid. Recrystallisation from H2O afforded the sodium salt as pale yellow crystals. (Note: the other minor product, sodium 2,4-dichloro-3-nitrobenzoate, remained in solution). The yellow crystals of sodium 2,4-dichloro-5-nitrobenzoate was dissolved in a minimum amount of H2O and acidified by the slow addition of concentrated HCl until a white precipitate formed. After isolation by filtration and washing with H2O 2,4-dichloro-5-nitrobenzoic acid 1-2 was obtained as a white solid (0.91 g, 72%). 1H NMR (400 MHz, CDCl3) δ7.73 (s, 1H), 8.60 (s, 1H).
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Yield
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Q & A

Q1: What is the crystal structure of 2,4-Dichloro-5-nitrobenzoic acid as determined by X-ray powder diffraction?

A1: X-ray powder diffraction analysis reveals that this compound crystallizes in the monoclinic system. [] The specific space group is P21/a (14). The unit cell dimensions are: a=13.761(2) Å, b=8.435(1) Å, c=7.684(1) Å, and β=99.85(1)°. [] This information provides valuable insights into the arrangement of molecules within the crystal lattice of this compound.

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